molecular formula C10H9ClN2O2 B13658783 Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B13658783
M. Wt: 224.64 g/mol
InChI Key: YIUOIKSPSQZADO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl carboxylate group and the chlorine atom at specific positions can enhance its binding affinity to molecular targets and its potential as a therapeutic agent .

Properties

IUPAC Name

ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-4-3-7-9(13-8)6(11)5-12-7/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOIKSPSQZADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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